molecular formula C24H26N2O3S B2760517 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide CAS No. 690643-97-1

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide

Cat. No. B2760517
CAS RN: 690643-97-1
M. Wt: 422.54
InChI Key: YKPSZFVYCAGULS-UHFFFAOYSA-N
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Description

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DBeQ and is classified as a small molecule inhibitor of the protein HSP90 (heat shock protein 90).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : A study by Ghorab et al. (2017) explored the synthesis of novel derivatives carrying the sulfonamide moiety, showing significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies suggested that these compounds bind effectively within the active site of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of microorganisms (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Anticancer Properties : Another research avenue involves derivatives related to 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, studied for their chemotherapeutic potential against spontaneous cancers in mouse models. The modifications introduced to increase water solubility at physiological pH demonstrated promising anticancer activities, highlighting the potential of sulfonamide derivatives in cancer research (Woolley & Hoeven, 1965).

  • Synthesis of Novel Derivatives : Research on the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block has been conducted, revealing a versatile approach to generating compounds with potential antifungal activity. This showcases the chemical diversity achievable with sulfonamide derivatives and their possible applications in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

  • Molecular Docking and DFT Calculations : The synthesis of benzene sulfonamide derivatives and their evaluation for antitumor activity, supported by molecular docking and density functional theory (DFT) calculations, offer insights into their interaction mechanisms at the molecular level. Such studies are crucial for understanding the bioactivity of these compounds and guiding the design of new therapeutic agents (Fahim & Shalaby, 2019).

Materials Science Applications

  • Polymer Synthesis : Beyond biological activities, sulfonamide derivatives have been utilized in materials science, for instance, in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol. Such polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for a wide range of applications in materials science (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-8-9-19(2)23(16-18)30(28,29)26-17-21-10-12-22(13-11-21)24(27)25-15-14-20-6-4-3-5-7-20/h3-13,16,26H,14-15,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPSZFVYCAGULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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